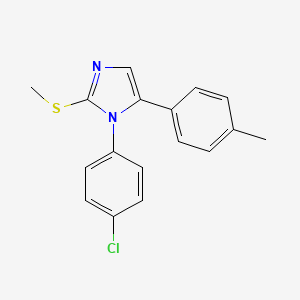

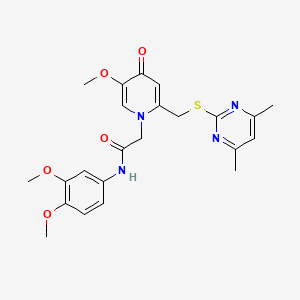

![molecular formula C14H12N2O2S B2875426 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-25-6](/img/structure/B2875426.png)

3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one” is a chemical compound that belongs to the class of thienopyrimidines . Thienopyrimidines are bioisostere and structural analogs of the natural purines . They are characterized by a very broad spectrum of biological activities which includes antimicrobial, antiviral, and anticancer activities .

Synthesis Analysis

Thieno[2,3-d]pyrimidin-4(3H)-ones were designed and synthesized as part of a program to develop new antitubercular agents . An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed .Wissenschaftliche Forschungsanwendungen

Antitubercular Agent

Thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their potential as antitubercular agents. Studies have shown that certain derivatives exhibit significant activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG, with minimal cytotoxicity against human cell lines . This suggests that these compounds, including the 3-(4-methoxybenzyl) variant, could be developed into new antitubercular medications.

Anticancer Activity

Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and characterized for their role as epidermal growth factor receptor (EGFR) inhibitors, which are crucial in the treatment of various cancers . These compounds have shown potent antitumor activity against human pulmonary carcinoma cell lines, indicating their potential use in cancer therapy.

VEGFR-2 Inhibition

In the realm of anti-proliferative drugs, thieno[2,3-d]pyrimidin-4(3H)-one derivatives have been designed to target VEGFR-2, a key factor in angiogenesis associated with tumor growth . These compounds have demonstrated the ability to inhibit VEGFR-2 effectively and prevent cancer cell growth, marking them as promising candidates for anticancer drug development.

Cytochrome bd Oxidase Inhibition

Research has identified thieno[2,3-d]pyrimidin-4(3H)-one derivatives as potential inhibitors of cytochrome bd oxidase in Mycobacterium tuberculosis . This enzyme is a part of the bacteria’s energy metabolism, and its inhibition could lead to new therapeutic strategies against tuberculosis.

EGFR Kinase Inhibition

Molecular docking studies have positioned thieno[2,3-d]pyrimidin-4(3H)-one derivatives within the active site of EGFR, suggesting their application as novel potential EGFR kinase inhibitors . This is particularly relevant for the treatment of cancers where EGFR plays a pivotal role.

Antimicrobial Properties

Apart from their antitubercular and anticancer properties, thieno[2,3-d]pyrimidin-4(3H)-one compounds have also been explored for their antimicrobial activities . Their broad-spectrum efficacy against various bacterial strains makes them valuable in the search for new antimicrobial agents.

Wirkmechanismus

Target of Action

The primary target of 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is Mycobacterium tuberculosis . This compound has been designed and synthesized as a part of a program to develop new antitubercular agents .

Mode of Action

The compound interacts with its target by inhibiting the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Biochemical Pathways

The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis . This disruption leads to ATP depletion in the bacteria, affecting their survival and proliferation .

Pharmacokinetics

The compound’s antimycobacterial activity suggests that it may have suitable adme properties for therapeutic use .

Result of Action

The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis . It has been observed that some of the compounds, including 3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one, have significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .

Eigenschaften

IUPAC Name |

3-[(4-methoxyphenyl)methyl]thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-18-11-4-2-10(3-5-11)8-16-9-15-13-12(14(16)17)6-7-19-13/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEQBCBIJGHTTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxybenzyl)thieno[2,3-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

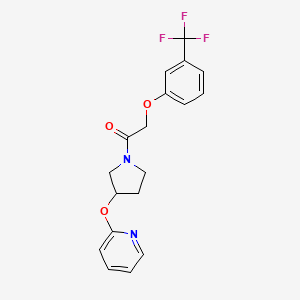

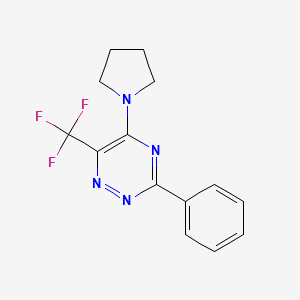

![Tert-butyl N-[2-(4-bromotriazol-1-yl)ethyl]carbamate](/img/structure/B2875348.png)

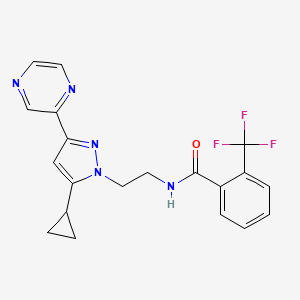

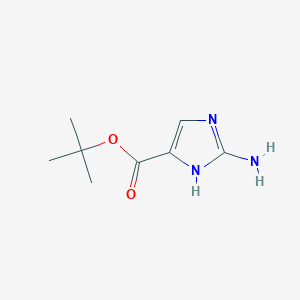

![methyl 6-acetyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2875349.png)

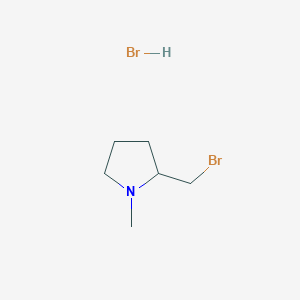

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2875352.png)

![3-Pyridin-2-ylmethyl-3H-benzo[d][1,2,3]triazin-4-one](/img/structure/B2875353.png)

![N-[[2-Methyl-4-(trifluoromethyl)furan-3-yl]methyl]prop-2-enamide](/img/structure/B2875359.png)

![5-Chloro-2,3-dimethylpyrido[3,4-b]pyrazine](/img/structure/B2875362.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-propionylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2875364.png)